Cilastatin
Description
Historical Context of Cilastatin (B194054) Discovery and Development in Pharmaceutical Research
The discovery and development of this compound are intrinsically linked to the advent of the carbapenem (B1253116) class of antibiotics. Imipenem (B608078), the first commercially available carbapenem, demonstrated broad-spectrum antibacterial activity but faced a significant challenge: rapid degradation by the renal enzyme dehydropeptidase-I (DHP-I) in the proximal renal tubules guidetopharmacology.orgmetaboage.infomims.comnih.gov. This enzymatic hydrolysis led to reduced urinary concentrations of imipenem and the formation of potentially nephrotoxic metabolites guidetopharmacology.orgmetaboage.info.
Academic Significance of this compound Research in Enzyme Inhibition and Renal Physiology
This compound's academic significance is multifaceted, primarily revolving around its well-characterized interaction with DHP-I and its impact on renal physiology.
As a specific, reversible, and competitive inhibitor of renal dehydropeptidase-I (DHP-I), also known as dipeptidase-1 (DPEP1), this compound serves as a crucial tool for studying the kinetics and function of this enzyme guidetopharmacology.orgmims.comnih.govnih.govnih.govgoogle.com. DHP-I is a membrane-bound metalloenzyme located in the brush border of the proximal tubules of the kidney guidetopharmacology.orgmetaboage.infomims.comgoogle.com. Its primary known function is the hydrolysis of dipeptides, including the degradation of certain beta-lactam antibiotics like imipenem guidetopharmacology.orgmetaboage.infonih.govnih.govgoogle.com. Research on this compound has elucidated the mechanism of DHP-I inhibition, demonstrating that this compound binds to the enzyme, thereby preventing the hydrolysis of its substrates nih.govnih.gov. Studies have determined the inhibitory potency of this compound against renal dehydropeptidase I, with a reported IC50 of 0.1 μM nih.gov.
Beyond its role in imipenem stabilization, research into this compound has revealed broader implications for renal physiology, particularly concerning nephroprotection. By inhibiting DHP-I, this compound can prevent the renal metabolism and subsequent accumulation of various nephrotoxic agents and their metabolites within proximal tubular cells guidetopharmacology.orgmims.com. This protective effect extends beyond imipenem to other drugs, including vancomycin (B549263), cisplatin (B142131), cyclosporine, tacrolimus (B1663567), and gentamicin (B1671437), which are known to induce kidney injury guidetopharmacology.orgmims.com. The mechanisms underlying this nephroprotective effect are an active area of research and are thought to involve the reduction of reactive oxygen species (ROS) production, inhibition of apoptosis, attenuation of inflammation, and mitigation of morphological changes in renal tubules mims.com. This compound has also been shown to interact with apical cholesterol lipid rafts in renal cells, contributing to protection against apoptosis and oxidative stress induced by nephrotoxic medications guidetopharmacology.org.
The study of this compound's interaction with DHP-I and its impact on the metabolism of various compounds provides valuable insights into renal handling of peptides and drugs. Furthermore, its nephroprotective properties highlight the potential of targeting renal enzymes to prevent drug-induced kidney damage, a significant clinical challenge. This compound itself is primarily excreted unchanged by the kidneys through a combination of glomerular filtration and active tubular secretion google.com.
Here is a data table summarizing the inhibitory activity of this compound on key enzymes:
| Enzyme | IC50 (μM) | Citation |
| Renal Dehydropeptidase-I | 0.1 | nih.gov |
| Bacterial Metallo-β-lactamase (CphA) | 178 | nih.gov |
Current Research Paradigms and Untapped Potentials of this compound
Current academic research on this compound continues to explore its multifaceted properties, extending beyond its traditional use with imipenem. A significant paradigm involves investigating its potential as a nephroprotective agent against a wider range of drug-induced kidney injuries mims.com. Studies are actively exploring the underlying mechanisms of this protection, including its effects on cellular processes like oxidative stress, apoptosis, and inflammation, as well as its interaction with specific cellular components such as cholesterol lipid rafts guidetopharmacology.orgmims.com.
Another research avenue focuses on the potential for repurposing this compound as a stand-alone therapeutic agent for preventing toxin-related acute kidney injury (AKI) uni.lu. While this compound inhibits DPEP1, it may also have off-target effects that contribute to its protective actions, differentiating it from more specific DPEP1 inhibitors uni.lu. This suggests potential for broader applications in mitigating renal damage from various sources.
Furthermore, this compound is being investigated in combination with newer antibiotics or in specific patient populations, including those with varying degrees of renal function, to understand its pharmacokinetic and pharmacodynamic profiles in these contexts.
The untapped potentials of this compound lie in fully elucidating its complex mechanisms of nephroprotection and exploring its efficacy against a broader spectrum of renal insults. While promising results have been observed in preclinical studies, larger and well-controlled human studies are needed to definitively establish its widespread use as a protective agent with other nephrotoxic medications mims.com. The potential to leverage this compound's DHP-I inhibitory activity and other potential mechanisms to prevent or mitigate kidney damage in various clinical settings remains an active and important area of academic inquiry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-7-[(2S)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSUYTOATWAVLW-OYHMZJHOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@H](C(=O)O)N)/C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82009-34-5 | |
| Record name | Cilastatin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Research on Cilastatin S Biological Interactions
Elucidation of Renal Dipeptidase Inhibition by Cilastatin (B194054)
This compound's primary mechanism of action involves the inhibition of Dipeptidase-1 (DPEP1), an enzyme located in the brush border of renal proximal tubular cells. This inhibition is crucial for preventing the degradation of certain antibiotics and also contributes to this compound's nephroprotective properties.
Specificity of this compound for Dipeptidase-1 (DPEP1)
This compound demonstrates a high degree of specificity for Dipeptidase-1 (DPEP1), also known as dehydropeptidase-I. DPEP1 is a zinc-dependent metalloenzyme responsible for hydrolyzing a variety of dipeptides. This compound's chemical structure allows it to bind effectively to the active site of DPEP1, thereby blocking its enzymatic activity. This specificity is crucial for its clinical application, as it prevents the renal metabolism of co-administered drugs like imipenem (B608078) without broadly interfering with other physiological processes. Research has shown that this compound's inhibitory action is selective for DPEP1 over other peptidases, ensuring a targeted therapeutic effect.
Competitive Inhibition Kinetics of DPEP1 by this compound
This compound acts as a competitive inhibitor of Dipeptidase-1 (DPEP1). scbt.com This mode of inhibition means that this compound and the natural substrates of DPEP1, such as certain dipeptides and carbapenem (B1253116) antibiotics, vie for the same active site on the enzyme. By binding to the active site, this compound prevents the substrate from binding, thus halting the enzymatic reaction. The effectiveness of a competitive inhibitor is often quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme and, therefore, greater potency. While specific Ki values for this compound's inhibition of DPEP1 can vary depending on the experimental conditions and the substrate used, the competitive nature of this interaction is a well-established principle.
| Parameter | Description | Significance |
| Inhibition Type | Competitive | This compound binds to the active site of DPEP1, directly competing with the enzyme's natural substrates. |
| Ki (Inhibition Constant) | A measure of the inhibitor's binding affinity to the enzyme. | A low Ki value signifies strong binding of this compound to DPEP1, indicating potent inhibition. |
Enzymatic Reaction Mechanisms of this compound-Mediated DPEP1 Inhibition
The enzymatic reaction of DPEP1 involves the hydrolysis of a peptide bond in its substrates. As a competitive inhibitor, this compound binds to the active site of DPEP1, which contains a binuclear zinc center essential for catalysis. drugbank.com The binding of this compound to this active site is reversible. By occupying the active site, this compound prevents the substrate from accessing the catalytic machinery of the enzyme, thereby blocking the hydrolysis of the substrate. The structural similarities between this compound and the transition state of the DPEP1-substrate complex are thought to contribute to its high-affinity binding and effective inhibition.
Role of this compound in Preventing Carbapenem Enzymatic Degradation
One of the primary clinical applications of this compound is to prevent the enzymatic degradation of carbapenem antibiotics, most notably imipenem, by renal DPEP1. medrxiv.orgdrugbank.com Imipenem is susceptible to hydrolysis by DPEP1 in the kidneys, leading to the formation of an inactive and potentially nephrotoxic metabolite. By inhibiting DPEP1, this compound protects imipenem from this degradation, thereby increasing its urinary concentration and systemic bioavailability. medrxiv.org This allows imipenem to exert its antibacterial effects more effectively. The co-administration of this compound with imipenem is a classic example of a synergistic drug combination where one agent enhances the efficacy and safety profile of another.
Molecular and Cellular Mechanisms of this compound's Renal Protection
Beyond its role in preventing antibiotic degradation, this compound exhibits direct nephroprotective effects through its interaction with cellular membrane components.
Interference with Cholesterol Raft Dynamics by this compound
Recent research has unveiled a novel mechanism for this compound's renal protective effects involving its interference with cholesterol-rich microdomains in the cell membrane known as lipid rafts. researchgate.netresearchgate.net DPEP1 is anchored to the apical membrane of renal proximal tubular cells via a glycosylphosphatidylinositol (GPI) anchor, which localizes it within these lipid rafts. researchgate.net These rafts are dynamic platforms that play a crucial role in cellular signaling and the endocytosis of various substances, including some nephrotoxic agents.
Impact on Endocytosis and Internalization Processes
This compound has been shown to interfere with the cellular uptake of various substances, a process critical in both physiological functions and the pathogenesis of toxin-induced cell injury. Its mechanism involves the modulation of endocytosis, particularly pathways dependent on lipid rafts. By interacting with DPEP1, which is anchored to lipid rafts, this compound appears to disrupt the normal cycling of these membrane microdomains. researchgate.net This interference with lipid raft-dependent vesicle circulation can reduce the luminal entry of drugs into cells. researchgate.net
This effect has been observed in the context of gentamicin-induced nephrotoxicity, where this compound's interference with lipid raft cycling leads to a decreased expression of megalin, a key receptor for gentamicin (B1671437) uptake. mdpi.com The subsequent reduction in gentamicin internalization results in a decrease in apoptotic, oxidative, and inflammatory events within renal cells. mdpi.com Research has confirmed that co-incubation with this compound consistently reduces the cellular accumulation of various nephrotoxins, suggesting a broad mechanism of inhibiting intracellular accumulation by blocking a lipid raft-dependent endocytic pathway. researchgate.net
Modulation of Membrane-Bound Dipeptidases within Lipid Rafts
This compound's primary molecular target is dehydropeptidase-I (DPEP1), a zinc-dependent enzyme located on the brush border of renal proximal tubules and anchored to the cell membrane via a glycosylphosphatidylinositol (GPI) group. researchgate.netmdpi.com This GPI anchor situates DPEP1 within specialized membrane microdomains known as lipid rafts, which are rich in cholesterol and sphingolipids. researchgate.net
The interaction between this compound and DPEP1 within these lipid rafts is crucial to its biological effects. By binding to DPEP1, this compound can inhibit the enzyme's hydrolytic activity. medrxiv.orgmedrxiv.org Furthermore, this interaction can modulate the structure and function of the lipid rafts themselves. Binding of this compound to the DPEP1 anchor in these cholesterol-rich domains can block transport through the rafts or interfere with the raft-dependent endocytic pathway. researchgate.net This modulation of membrane dynamics is a key mechanism behind this compound's ability to reduce the intracellular uptake of various toxins, even those that are not direct substrates for DPEP1. researchgate.net
Regulation of Apoptotic Pathways by this compound
Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is implicated in numerous diseases. This compound has demonstrated significant anti-apoptotic properties in various experimental models, protecting cells from death induced by nephrotoxic agents and other insults. medrxiv.orgnih.govnih.gov
Inhibition of Extrinsic Apoptosis Signaling (e.g., Fas/FasL complex)
The extrinsic apoptosis pathway is initiated by the binding of extracellular death ligands to transmembrane receptors on the cell surface. A key example of this is the interaction between the Fas ligand (FasL) and its receptor, Fas (also known as CD95). nih.govnih.govmdpi.com This binding triggers the formation of a death-inducing signaling complex (DISC) and subsequent activation of caspases. mdpi.com
Attenuation of Caspase Activation Cascades
Caspases are a family of proteases that serve as the primary executioners of apoptosis. nih.govcellsignal.com Their activation occurs in a hierarchical cascade, with initiator caspases (like caspase-8 and -9) activating effector caspases (like caspase-3), which then cleave a multitude of cellular substrates, leading to cell death. abeomics.comnih.gov
This compound has been shown to effectively attenuate this cascade. In studies of cisplatin-induced nephrotoxicity, concurrent treatment with this compound significantly reduced the activation of caspases in renal proximal tubular cells. nih.gov Similarly, in a rat model of tacrolimus-induced kidney injury, co-treatment with this compound led to a marked decrease in apoptotic cell death, which was associated with reduced expression of active caspase-3 in the renal tissue. nih.gov
| Model System | Inducing Agent | Apoptotic Marker | Effect of this compound | Reference |
|---|---|---|---|---|
| Rat Model of Nephrotoxicity | Tacrolimus (B1663567) | Active Caspase-3 Expression | Decreased | nih.gov |
| Rat Model of Nephrotoxicity | Tacrolimus | TUNEL-positive cells | Decreased | nih.gov |
| Primary Cultures of Proximal Tubular Cells | Cisplatin (B142131) | Caspase Activation | Reduced | nih.gov |
Anti-inflammatory and Anti-oxidative Mechanisms of this compound
Beyond its effects on endocytosis and apoptosis, this compound exhibits notable anti-inflammatory and anti-oxidative properties. nih.govmdpi.com These mechanisms contribute significantly to its protective effects in models of tissue injury, particularly in the kidney. medrxiv.orgnih.govnih.gov By mitigating inflammation and oxidative stress, this compound helps to preserve tissue integrity and function in the face of harmful stimuli.
Reduction of Leukocyte Recruitment in Renal Injury Models
A key event in the inflammatory response to renal injury is the infiltration of leukocytes, such as monocytes and macrophages, from the bloodstream into the kidney tissue. This process can exacerbate damage and contribute to the progression of kidney disease. This compound has been shown to effectively reduce this inflammatory cell recruitment.
The mechanism is linked to its inhibition of DPEP1, which functions not only as an enzyme but also as a non-classical leukocyte adhesion receptor. medpath.com By blocking DPEP1, this compound impedes the recruitment of leukocytes into the tubulointerstitial space, thereby diminishing renal inflammation. medrxiv.orgmedrxiv.orgnih.gov This effect has been documented in various models of acute kidney injury (AKI). For instance, in sepsis-induced AKI, this compound treatment led to decreased expression of endothelial adhesion molecules (VCAM-1, ICAM-1) and reduced infiltration of monocytes and macrophages in the kidney. nih.gov Similarly, in gentamicin-induced renal injury, this compound normalized the levels of the adhesion molecule VCAM-1 and abolished the increase in infiltrating CD68-positive cells (monocytes/macrophages). mdpi.com
| Model System | Key Inflammatory Mediator/Marker | Effect of this compound | Reference |
|---|---|---|---|
| Sepsis-Induced Renal Inflammation | Leukocyte Infiltration | Reduced | nih.gov |
| Sepsis-Induced Renal Inflammation | VCAM-1, ICAM-1 Expression | Decreased | nih.gov |
| Gentamicin-Induced Renal Inflammation | CD68-positive cell (monocyte/macrophage) recruitment | Abolished Increase | mdpi.com |
| Gentamicin-Induced Renal Inflammation | VCAM-1 Expression | Normalized | mdpi.com |
| General Renal Injury | DPEP1-mediated leukocyte recruitment | Blocked | medrxiv.orgnih.gov |
Attenuation of Leukotriene-Mediated Interstitial Inflammation
This compound is understood to play a role in mitigating interstitial inflammation by modulating the leukotriene pathway medrxiv.org. Leukotrienes are potent inflammatory mediators derived from arachidonic acid, and their synthesis and metabolism are critical in the inflammatory cascade. Specifically, this compound inhibits the enzyme dehydropeptidase-I drugbank.comnih.gov. This enzyme is responsible for the conversion of leukotriene D4 (LTD4) to leukotriene E4 (LTE4) drugbank.comnih.govnih.gov.
Research has demonstrated that dehydropeptidase-I enzymes from various sources, including rat kidney and lung, catalyze the conversion of LTD4 to LTE4, and this activity is inhibited by this compound nih.gov. Further studies have highlighted the specificity of this compound for the renal leukotriene D4-dipeptidase, with inhibitory concentrations detected at levels as low as 8 x 10⁻⁸ M nih.gov. By blocking the metabolism of LTD4, this compound can alter the balance of these inflammatory mediators, which is a proposed mechanism for its ability to attenuate leukotriene-mediated interstitial inflammation medrxiv.orgnih.gov.
Mitigation of Reactive Oxygen Species (ROS) Production
A significant aspect of this compound's protective biological effects involves its capacity to mitigate the production of reactive oxygen species (ROS). Oxidative stress, characterized by an overproduction of ROS, is a key factor in the pathophysiology of various forms of kidney injury researchgate.net. This compound has demonstrated protective effects against oxidative stress induced by nephrotoxic agents nih.gov. The mechanisms underlying this compound's nephroprotective action include the reduction of ROS production medrxiv.org. In the context of sepsis-induced acute kidney injury, renal infiltration by leukocytes leads to an increase in local oxidative stress and a rise in ROS nih.gov. This compound has been shown to protect against this oxidative stress nih.gov.
Modulation of Drug Transporter Activity by this compound
This compound's interaction with renal organic anion transporters (OATs) is a key aspect of its mechanism of action, particularly in the context of drug-drug interactions and nephroprotection. Research has shown that both imipenem and this compound are substrates of human organic anion transporter 1 (hOAT1) and human organic anion transporter 3 (hOAT3) nih.govnih.gov. This compound not only acts as a substrate but also as an inhibitor of these transporters nih.govscienceopen.com.
Studies have quantified the inhibitory effect of this compound on the transport of imipenem mediated by hOAT1 and hOAT3, with reported IC50 values that are comparable to clinical concentrations, suggesting the potential for clinically relevant drug-drug interactions nih.gov. One study reported that in rabbit primary proximal tubule cells where dehydropeptidase-I (DHP-I) was knocked down, the IC50 value of this compound for inhibiting imipenem uptake was 52.9 ± 10.8 μmol/L, indicating that this compound inhibits renal organic anion transporters to decrease the intracellular accumulation of imipenem nih.gov.
| Cell Type | IC50 of this compound (μmol/L) |
|---|---|
| si-Control rPTCs | 257 ± 36.2 |
| si-DHP-I rPTCs | 52.9 ± 10.8 |
A crucial mechanism by which this compound exerts its nephroprotective effects is by reducing the intracellular accumulation of various toxins in renal proximal tubule cells nih.gov. This has been observed with several nephrotoxic agents. For instance, this compound has been shown to inhibit the transport of cyclosporin A across membranes and reduce its accumulation in the mitochondria and membrane-bound fractions of proximal tubule epithelial cells nih.gov.
Similarly, in the case of the antibiotic imipenem, which can be nephrotoxic at high concentrations, this compound inhibits its intracellular accumulation in rabbit primary proximal tubule cells nih.govnih.gov. This reduction in intracellular concentration is a key factor in mitigating the cytotoxicity of imipenem nih.gov. The protective mechanism of this compound involves this reduction of renal transport and accumulation of toxins nih.gov.
Activation of Hypoxia Inducible Factor-1α (HIF-1α) Pathway by this compound
This compound has been found to activate the Hypoxia Inducible Factor-1α (HIF-1α) pathway, which plays a crucial role in cellular adaptation to low oxygen conditions and in protecting against ischemic injury. Research has demonstrated that this compound treatment can lead to the upregulation of HIF-1α protein expression. This effect is mediated, at least in part, through the activation of the Akt/mTOR signaling pathway nih.govnih.govresearchgate.netresearchgate.net. The activation of mTORC1, a component of the mTOR pathway, is known to promote the synthesis of HIF-1α nih.gov. The Akt/mTOR pathway can enhance the translation of HIF-1α, contributing to its accumulation within the cell nih.gov. This upregulation of HIF-1α is a key mechanism behind the protective effects of this compound preconditioning in renal ischemia-reperfusion injury.
Role of Akt/mTOR Signaling in HIF-1α Modulation
Recent mechanistic studies have elucidated the role of the Akt/mTOR signaling pathway in the modulation of Hypoxia-Inducible Factor-1α (HIF-1α) by this compound. Research conducted on human proximal tubular cells (HK-2) has demonstrated that this compound upregulates the expression of HIF-1α protein. nih.gov This effect is not at the transcriptional level, as this compound treatment did not alter HIF-1α mRNA levels. semanticscholar.org Instead, the mechanism involves enhanced translational efficiency mediated by the phosphorylation of key signaling molecules. semanticscholar.orgnih.gov
Specifically, this compound treatment has been shown to significantly increase the phosphorylation of both Akt and the mammalian target of rapamycin (mTOR). nih.govsemanticscholar.org This activation of the Akt/mTOR pathway is a crucial step in this compound-induced HIF-1α upregulation. nih.gov By enhancing the translation of HIF-1α, this compound effectively increases the protein's cellular concentration. nih.gov This signaling cascade demonstrates a distinct mechanism through which this compound can influence cellular responses, particularly in the context of ischemic stress. nih.govnih.gov The activation of this pathway is a key component of the preconditioning effect observed with this compound, contributing to its protective role in renal ischemia-reperfusion injury. nih.gov
Table 1: Effect of this compound on Akt/mTOR Signaling and HIF-1α Expression
| Parameter | Observation | Implication | Source |
|---|---|---|---|
| Akt Phosphorylation | Significantly increased following this compound treatment. | Activation of the Akt signaling pathway. | nih.govsemanticscholar.org |
| mTOR Phosphorylation | Significantly increased following this compound treatment. | Activation of the mTOR signaling pathway, downstream of Akt. | nih.govsemanticscholar.org |
| HIF-1α Protein Level | Upregulated in a dose- and time-dependent manner. | Increased cellular concentration of HIF-1α protein. | nih.govnih.gov |
| HIF-1α mRNA Level | No significant change observed. | This compound's effect is on protein translation, not gene transcription. | semanticscholar.org |
Impact on Downstream HIF-1α Effectors (e.g., Erythropoietin, VEGF)
The upregulation of HIF-1α by this compound via the Akt/mTOR pathway leads to a corresponding increase in the expression of its downstream target genes, including erythropoietin (EPO) and vascular endothelial growth factor (VEGF). nih.govnih.gov In studies using human proximal tubular cells, treatment with this compound resulted in a time-dependent and significant elevation of both VEGF and EPO protein levels. researchgate.net
This demonstrates that this compound's influence extends beyond HIF-1α stabilization to the functional activation of its signaling cascade. nih.gov The increased expression of these downstream effectors is a critical outcome of this compound's mechanism, contributing to its observed protective effects in settings like renal ischemia-reperfusion injury. nih.gov By promoting the expression of potent angiogenic and cytoprotective factors such as VEGF and EPO, this compound can modulate key cellular processes that enhance survival and recovery from ischemic insults. semanticscholar.orgnih.gov The effects of this compound on these downstream targets were shown to be reversed by the co-administration of a HIF-1α inhibitor, confirming that the action is mediated through the HIF-1α pathway. nih.gov
Table 2: this compound's Impact on HIF-1α Downstream Effectors
| Downstream Effector | Effect of this compound Treatment | Mechanistic Link | Source |
|---|---|---|---|
| Erythropoietin (EPO) | Protein expression significantly elevated. | Upregulation is a direct consequence of increased HIF-1α activity. | nih.govresearchgate.net |
| Vascular Endothelial Growth Factor (VEGF) | Protein expression significantly elevated. | Upregulation is a direct consequence of increased HIF-1α activity. | nih.govresearchgate.net |
Interactions of this compound with Microbial Enzymes
Inhibition of Bacterial Metallo-beta-Lactamase Enzymes (e.g., CphA)
This compound has been identified as an inhibitor of certain bacterial metallo-beta-lactamase enzymes, notably the CphA enzyme from Aeromonas hydrophila. This interaction is significant because CphA is highly active against carbapenem antibiotics like imipenem. The inhibitory activity of this compound on CphA stems from shared characteristics between CphA and the mammalian enzyme that this compound was designed to target, membrane dipeptidase (MDP), also known as dehydropeptidase I.
Both the bacterial CphA enzyme and mammalian MDP are zinc metalloenzymes that share the ability to hydrolyze imipenem. Research has shown that this compound inhibits both of these enzymes, although with differing sensitivities. This shared inhibitory profile suggests similarities in the active sites of the two enzymes, despite a lack of significant primary sequence similarity. This finding highlights a potential for this compound and its analogs to be explored as inhibitors of specific subclasses of bacterial metallo-beta-lactamases, which pose a threat to carbapenem antibiotic therapy.
Table 3: Comparative Inhibition Profile of this compound
| Enzyme | Source Organism/Tissue | Classification | Substrate Hydrolyzed | Inhibition by this compound |
|---|---|---|---|---|
| CphA | Aeromonas hydrophila | Bacterial Metallo-beta-lactamase | Imipenem | Yes |
| Membrane Dipeptidase (MDP) | Mammalian Kidney Proximal Tubules | Mammalian Zinc Peptidase | Imipenem, Dipeptides | Yes (Reversible, Competitive) |
Preclinical Research Applications of Cilastatin
In Vitro Studies on Cilastatin's Renal Cell Protection
In vitro studies have been instrumental in elucidating the cellular mechanisms underlying the protective effects of This compound (B194054) on renal cells. These studies often utilize cultured human renal proximal tubular cell lines to simulate the effects of nephrotoxic agents and to assess the direct cytoprotective actions of this compound.
The human kidney-2 (HK-2) cell line, an immortalized human renal proximal tubular epithelial cell line, has been widely used in studies investigating the effects of this compound. nih.govcytion.comatcc.org These cells retain many of the phenotypic and functional characteristics of native proximal tubule cells, making them a suitable model for studying drug-induced nephrotoxicity. nih.govatcc.org In these in vitro models, HK-2 cells are exposed to known nephrotoxic substances in the presence or absence of this compound to observe its potential protective effects. europeanreview.org For instance, studies have created nephrotoxicity models in HK-2 cells using agents like cisplatin (B142131), vancomycin (B549263), and gentamicin (B1671437) to evaluate this compound's impact on cell damage and recovery. europeanreview.org Research has also explored the effects of this compound preconditioning on HK-2 cells exposed to ischemia, demonstrating an upregulation of hypoxia-inducible factor-1α (HIF-1α) expression in a time- and dose-dependent manner. nih.govelsevierpure.com
In vitro studies have consistently demonstrated that this compound exerts cytoprotective effects against cellular damage induced by various nephrotoxins. When co-administered with nephrotoxic agents in cell cultures, this compound has been shown to increase cell viability and reduce apoptosis and oxidative stress. europeanreview.org For example, in HK-2 cell lines exposed to cisplatin, vancomycin, and gentamicin, the addition of this compound led to a significant increase in cell viability. europeanreview.org Furthermore, this compound was observed to aid in the recovery of cell damage by reducing apoptosis and oxidative stress even after toxicity had been established. europeanreview.org The expression of kidney injury biomarkers, such as kidney injury molecule-1 (KIM-1) and neutrophil gelatinase-associated lipocalin (NGAL), was found to decrease with the addition of this compound to the medium following nephrotoxic insult. europeanreview.org Studies using porcine renal proximal tubular epithelial cells (RPTECs) have also shown that this compound protects against gentamicin-induced apoptosis. nih.gov
| Nephrotoxic Agent | Cell Line | Observed Protective Effects of this compound | Key Findings |
|---|---|---|---|
| Cisplatin | HK-2, HEK293T | Increased cell viability, reduced apoptosis and oxidative stress | This compound demonstrated a healing effect after the development of nephrotoxicity. europeanreview.org |
| Vancomycin | HK-2, HEK293T, RPTECs | Increased cell viability, reduced apoptosis, oxidative stress, and KIM-1/NGAL expression. europeanreview.org Prevented apoptotic events and improved long-term recovery. nih.gov | This compound showed protective effects without compromising the bactericidal effect of vancomycin. nih.gov |
| Gentamicin | HK-2, HEK293T, RPTECs | Increased cell viability, reduced apoptosis, oxidative stress, and KIM-1/NGAL expression. europeanreview.org Preserved cell morphology and reduced the number of detached cells. nih.gov | This compound's protective mechanism is associated with the disruption of megalin-gentamicin endocytosis. mdpi.comucm.es |
| Ischemia-Reperfusion | HK-2 | Upregulated HIF-1α expression, enhanced HIF-1α translation, and prevented IR-induced cell death. nih.gov | The protective effects were reversed by an HIF-1α inhibitor, confirming the mechanism of action. nih.govnih.gov |
In Vivo Animal Model Investigations of this compound's Nephroprotective Efficacy
Animal models have been crucial in validating the nephroprotective effects of this compound observed in in vitro studies and in understanding its physiological impact in a complex biological system. These investigations have provided substantial evidence for this compound's ability to mitigate kidney damage from a variety of insults.
Numerous animal studies have demonstrated the efficacy of this compound in reducing the nephrotoxicity of a wide range of pharmaceutical agents. nih.govnih.gov In rat models, this compound has been shown to reduce the risk of kidney injury following treatment with cyclosporine, imipenem (B608078), cisplatin, vancomycin, gentamicin, and radiocontrast dye. nih.govmedrxiv.orgmedrxiv.org For instance, in a study on gentamicin-induced acute kidney injury in rats, this compound administration led to a decrease in serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels, as well as a reduction in kidney injury molecule-1 (KIM-1). mdpi.comucm.es Morphological analysis of the kidneys from these animals revealed that this compound attenuated severe tubular damage caused by gentamicin. nih.govmdpi.com The protective mechanisms are thought to involve the reduction of oxidative stress, inflammation, and apoptosis. mdpi.comnih.gov Furthermore, this compound has been found to inhibit the renal transport and accumulation of toxins. nih.gov It has been shown to protect against nephrotoxicity from cyclosporine and tacrolimus (B1663567) as well. nih.govmdpi.comnih.gov
This compound preconditioning has been shown to be effective in attenuating renal ischemia-reperfusion (IR) injury in animal models. nih.govnih.gov In a mouse model of bilateral kidney ischemia and reperfusion, pretreatment with this compound improved renal function, as evidenced by reduced serum creatinine levels, and decreased tubular necrosis and apoptosis. nih.govnih.gov The underlying mechanism for this protection appears to be the activation of the hypoxia-inducible factor-1α (HIF-1α) pathway. nih.govelsevierpure.comnih.gov this compound treatment was found to enhance HIF-1α expression and its downstream signaling in the kidney. nih.govresearchgate.net It also decreased HIF-1α ubiquitination, leading to its stabilization and the subsequent activation of protective genes. nih.govnih.gov
The nephroprotective effect of this compound is believed to be organ-specific, primarily targeting the kidneys. google.com This specificity is attributed to its mechanism of action, which involves the inhibition of dehydropeptidase-I (DHP-I), an enzyme predominantly located in the brush border of the renal proximal tubules. europeanreview.orggoogle.com By binding to DHP-I, this compound is thought to interfere with the uptake of certain nephrotoxic compounds into the proximal tubule cells, thereby preventing intracellular damage. europeanreview.orggoogle.com This targeted action ensures that this compound's protective effects are localized to the renal tissue, without interfering with the therapeutic effects of the co-administered drugs in other organs. google.com For example, it has been shown to reduce the nephrotoxicity of chemotherapeutic agents without diminishing their anticancer potency. nih.gov
| Nephrotoxic Insult | Animal Model | Key Protective Findings | Proposed Mechanism of Action |
|---|---|---|---|
| Gentamicin | Rats | Decreased serum creatinine, BUN, and KIM-1; attenuated severe morphological changes. nih.govmdpi.comucm.es | Reduced apoptosis, oxidative stress, and inflammation; decreased megalin expression and gentamicin uptake. mdpi.comucm.es |
| Imipenem | Rabbits | Ameliorated acute kidney injury. nih.gov | Inhibition of renal organic anion transporters (OATs), reducing renal secretion and accumulation of imipenem. nih.gov |
| Cisplatin | Rats | Reduced risk of kidney injury. nih.govmedrxiv.org | Reduction of reactive oxygen species (ROS) production and apoptosis. nih.gov |
| Cyclosporine | Rats | Reduced risk of kidney injury. nih.govmedrxiv.org | Inhibition of apoptosis in renal proximal tubular epithelial cells. nih.govmdpi.com |
| Vancomycin | Rats | Reduced risk of kidney injury. nih.govmedrxiv.org | Inhibition of apoptosis in renal proximal tubular epithelial cells. nih.gov |
| Ischemia-Reperfusion | Mice | Improved renal function; reduced tubular necrosis and apoptosis. nih.govnih.gov | Activation of the HIF-1α pathway. nih.govnih.gov |
Broader Enzymatic and Biological Research Applications of this compound
Role of this compound as a Model Compound for Enzyme Inhibition Studies
This compound's primary mechanism of action is the competitive and reversible inhibition of dehydropeptidase-I (DPEP1), a zinc-dependent enzyme located in the brush border of the renal proximal tubule. This well-characterized interaction makes this compound a valuable tool in the field of enzymology. Its specificity for DPEP1 allows researchers to use it as a model compound to investigate the kinetics and mechanisms of enzyme inhibition.
In preclinical studies, this compound is employed to understand the structure-activity relationships of enzyme inhibitors. By studying how this compound binds to the active site of DPEP1, researchers can gain insights into the molecular interactions that govern enzyme-inhibitor complexes. This knowledge is crucial for the rational design of new and more potent inhibitors for various therapeutic targets.
Furthermore, this compound's inhibitory action is not limited to human DPEP1. It has also been shown to inhibit homologous enzymes in other species, as well as certain bacterial metallo-β-lactamases. This cross-reactivity provides a basis for comparative enzyme inhibition studies, allowing for the investigation of evolutionary relationships and differences in the active sites of these enzymes. The well-documented kinetic parameters of this compound's interaction with DPEP1 serve as a benchmark for the characterization of novel enzyme inhibitors.
Investigation of this compound's Potential Anti-inflammatory and Neuroprotective Properties (e.g., in Glaucoma Research)
Recent preclinical research has unveiled promising anti-inflammatory and neuroprotective properties of this compound, extending its potential applications beyond its role as an enzyme inhibitor for antibiotic co-administration. These effects are thought to be mediated, in part, by the inhibition of DPEP1, which is involved in the metabolism of leukotrienes, potent inflammatory mediators. By blocking DPEP1, this compound can modulate inflammatory pathways. medrxiv.org
A notable area of investigation is in the field of neuroprotection, particularly in the context of glaucoma. A recent study in an experimental mouse model of ocular hypertension demonstrated that systemic administration of this compound provided significant neuroprotective effects. bohrium.commdpi.com The research found that this compound attenuated the loss of retinal ganglion cells (RGCs), the primary neurons affected in glaucoma. bohrium.commdpi.com Furthermore, this compound treatment prevented the activation of macroglial and microglial cells in the retina, key players in the neuroinflammatory response associated with glaucomatous damage. bohrium.commdpi.com Interestingly, these protective effects were independent of any reduction in intraocular pressure, suggesting a direct neuroprotective mechanism. bohrium.com
Beyond glaucoma, the anti-inflammatory effects of this compound have been observed in other preclinical models of neuronal injury. In a study of oxaliplatin-induced peripheral neurotoxicity, this compound was shown to attenuate the inflammatory response in the dorsal root ganglia. nih.gov Specifically, it modulated the expression of pro-inflammatory cytokines such as TNFα and IL-6 in neurons, glia, and endothelial cells. nih.gov These findings suggest that this compound may have a broader therapeutic potential in conditions where neuroinflammation is a key pathological component.
The proposed mechanisms for these protective effects include the reduction of reactive oxygen species (ROS) production, inhibition of apoptosis, and suppression of P-glycoprotein. nih.govbohrium.com These multifaceted actions highlight the potential of this compound as a lead compound for the development of novel therapies for a range of inflammatory and neurodegenerative diseases.
| Preclinical Model | Key Findings | Potential Mechanism of Action |
| Mouse Model of Ocular Hypertension (Glaucoma) | - Attenuated loss of retinal ganglion cells- Prevented macroglial and microglial activation | Direct neuroprotection, modulation of neuroinflammation |
| Rat Model of Oxaliplatin-Induced Peripheral Neurotoxicity | - Attenuated nocifensive response to cold stimuli- Modulated expression of TNFα and IL-6 in dorsal root ganglia | Stabilization of neuro-glio-vascular structures, reduction of neuroinflammation |
| In Vitro and In Vivo Models of Drug-Induced Nephrotoxicity | - Reduced reactive oxygen species (ROS) production- Inhibited apoptosis- Suppressed P-glycoprotein | Inhibition of DPEP1, antioxidant and anti-apoptotic effects |
Synthetic Methodologies and Chemical Biology of Cilastatin
Chemical Synthesis Routes and Strategies for Cilastatin (B194054)
The synthesis of this compound, chemically known as (Z)-7-[[(2R)-2-Amino-2-carboxyethyl]thio]-2-[[[(1S)-2,2-dimethylcyclopropyl]carbonyl]amino]-2-heptenoic acid, involves a multi-step process. A common strategy centers on the construction of a heptenoic acid backbone, followed by the crucial introduction of the L-cysteine moiety.
One established route involves the reaction of 7-chloro-2-oxoheptanoic acid ethyl ester with (S)-(+)-2,2-dimethylcyclopropane carboxamide. This is followed by a condensation reaction with L-cysteine hydrochloride in an alkaline aqueous solution to yield the this compound acid. Another reported method involves the direct reaction of (Z)-7-chloro-((s)-2,2-di metharopenraxaminel)-2-kiciene with L-cysteine hydrochloride. These methods, while effective, have reported varying yields, indicating ongoing research into process optimization.
Key strategic elements in this compound synthesis include the stereocontrolled formation of the chiral cyclopropane ring, the establishment of the Z-geometry of the double bond in the heptenoic acid chain, and the final coupling with L-cysteine.
The synthesis of this compound relies on the preparation of several key intermediates. Two pivotal molecules are the chiral side chain, (S)-(+)-2,2-dimethylcyclopropane carboxamide, and the functionalized seven-carbon backbone, typically a 7-halo-2-oxoheptanoic acid derivative.
(S)-(+)-2,2-dimethylcyclopropane carboxamide: The synthesis of this chiral intermediate is crucial for establishing one of the stereocenters in the final this compound molecule. Synthetic approaches often start from 2-methylbutenoic acid or glycine ethyl ester hydrochloride. One route involves esterification, cyclopropanation, and hydrolysis to form 2,2-dimethylcyclopropane carboxylic acid. researchgate.net This racemic acid then undergoes chiral resolution, for example, by forming diastereomeric salts with a chiral resolving agent like L-carnitine oxalate, followed by separation and hydrolysis to obtain the desired (S)-enantiomer. researchgate.netgoogle.com This acid is then converted to the corresponding carboxamide. google.com Enzymatic methods have also been explored, utilizing pig liver esterase for the asymmetrization of a prochiral precursor to produce an optically active cyclopropane derivative, which is then converted to the target amino acid. mdpi.org
7-Halo-2-oxoheptanoic Acid Derivatives: This linear C7 backbone is another critical intermediate. A documented synthesis starts from 6-halo-hexanal. The process involves a four-step sequence:
Addition: Reaction of 6-halo-hexanal with a cyanide source to form 7-halo-α-hydroxyl-heptonitrile.
Hydrolysis: Conversion of the nitrile group to a carboxylic acid, yielding 7-halo-α-hydroxyl-heptylic acid.
Esterification: Conversion of the carboxylic acid to its corresponding ester, such as 7-halo-α-hydroxyl-heptylate.
Oxidation: Oxidation of the secondary alcohol to a ketone, affording the target 7-halo-2-oxoheptylate.
This intermediate is then condensed with the chiral cyclopropane carboxamide.
The final key step in the synthesis of this compound is the nucleophilic substitution reaction where the thiol group of L-cysteine displaces a leaving group, typically a halogen, at the 7-position of the heptenoic acid derivative. This reaction forms the characteristic thioether bond in the this compound molecule.
This condensation is typically performed by reacting an intermediate such as (2Z)-7-chloro-2-({[(1S)-2,2-dimethylcyclopropyl] carbonyl}amino)hept-2-enoic acid with L-cysteine. The reaction is carried out in the presence of a base, which serves to deprotonate the thiol group of cysteine, forming a more nucleophilic thiolate anion. Various bases have been employed, including sodium hydroxide and potassium carbonate.
The choice of solvent and reaction conditions is critical for optimizing the yield and purity of the product. Solvents such as water, methanol, or aqueous-alcoholic mixtures are commonly used. The temperature is also a key parameter, with some procedures carried out at room temperature while others require heating to temperatures around 60-80°C. Following the condensation, the pH of the reaction mixture is typically adjusted to an acidic range (e.g., pH 2.0-4.0) to precipitate and isolate the this compound acid.
Maintaining and controlling the specific stereochemistry of this compound is paramount to its biological function. The molecule possesses two stereocenters and a Z-configured double bond.
Chiral Pool Synthesis: The stereochemistry of the two chiral centers is typically controlled by using enantiomerically pure starting materials from the chiral pool. The synthesis employs L-cysteine, which provides the (R)-configuration at the amino acid alpha-carbon, and (S)-2,2-dimethylcyclopropane carboxamide for the other stereocenter. google.com The use of these predefined chiral building blocks obviates the need for asymmetric synthesis at these positions in later stages.
Control of Double Bond Geometry (Epimeric Control): A critical aspect of stereochemical control is ensuring the correct (Z)-configuration of the double bond in the heptenoic acid chain. During the synthesis, a mixture of E and Z isomers can be formed. A key strategy for epimeric control involves an isomerization step. It has been reported that heating a solution of this compound containing the undesired E-isomer at a highly acidic pH of approximately 0.5 to 1.5 can effectively convert the E-isomer to the thermodynamically more stable Z-isomer (this compound). google.com This process is often performed at elevated temperatures (e.g., 85-95°C) and greatly reduces the level of the unwanted E-epimer in the final product. google.com
While information on the specific use of catalysts like the Aratani catalyst in the direct synthesis of this compound is not prominent in the reviewed literature, catalysis plays an essential role in the synthesis of its key intermediates.
For instance, in the synthesis of the chiral side chain, (S)-(+)-2,2-dimethylcyclopropane carboxylic acid, cyclopropanation reactions are key. One reported method utilizes a catalyst system of zinc powder/copper(I) chloride-acetyl chloride for the cyclopropanation of an alkene with dibromomethane. researchgate.net
Additionally, acid catalysts are employed in other stages of the synthesis. For example, p-toluenesulfonic acid (PTSA) has been used as a catalyst for the condensation reaction between 7-chloro-2-oxoheptanoic acid ethyl ester and (S)-(+)-2,2-dimethylcyclopropane carboxamide, which forms the amide bond and links the two key fragments of the molecule.
Key areas of process optimization include:
Impurity Control: One improved process focuses on the isolation of an intermediate sodium salt of (2Z)-7-chloro-2-({[(1S)-2,2-dimethylcyclopropyl]carbonyl}amino)hept-2-enoate. This step was found to be effective in controlling impurity levels before proceeding to the final condensation with L-cysteine, thereby improving the purity of the final active pharmaceutical ingredient (API).
Elimination of Chromatography: A major goal in scaling up chemical processes is the avoidance of column chromatography, which is often costly and time-consuming. google.com Optimized procedures have been developed that achieve the desired purity of this compound through controlled crystallization and pH adjustments, eliminating the need for ion-exchange or non-ionic adsorbent resin chromatography. google.comsemanticscholar.org For instance, one process describes the direct isolation of this compound acid from the reaction mixture by carefully adjusting the pH to between 2.0 and 4.0 and using specific alcoholic solvents for extraction and crystallization.
Isomerization Efficiency: As discussed in section 4.1.3, the conversion of the unwanted E-isomer to the desired Z-isomer is critical. Research has focused on optimizing the conditions for this isomerization, such as pH and temperature, to maximize the conversion and minimize the formation of degradation byproducts. google.com
These process improvements make the synthesis of this compound more economically viable and environmentally friendly for large-scale industrial production. semanticscholar.org
Structural Analogs and Scaffold Modification Research of this compound
Research into modifying the this compound scaffold has led to the development of novel structural analogs with unique properties and potential applications beyond its role as a dehydropeptidase inhibitor. A notable area of this research involves the synthesis of lipidic derivatives of this compound. nih.gov
These analogs are synthesized by creating an amide bond between the free α-amino group of the cysteine moiety in this compound and a long-chain fatty acid, such as decanoyl chloride (C10) or oleoyl chloride (C18). nih.gov This modification attaches a hydrophobic lipid tail to the otherwise polar this compound molecule, imparting an amphiphilic character.
The primary application for these lipidic this compound derivatives is in the field of materials science, specifically as drug-structure-directing agents (DSDAs). nih.gov In this innovative approach, the pharmacologically active this compound analog also acts as a surfactant template to direct the formation of mesoporous silica nanoparticles (MSNs). This one-step process allows for the creation of drug delivery systems where the therapeutic agent is an integral part of the nanoparticle structure, eliminating the need for separate drug loading steps. These this compound-templated MSNs are designed for the slow and sustained release of the kidney-protecting drug, which could be beneficial in reducing the nephrotoxicity associated with certain chemotherapy treatments. nih.gov
This research highlights the versatility of the this compound scaffold, demonstrating that chemical modifications can lead to new molecules with tailored physicochemical properties for advanced applications in drug delivery and nanotechnology. nih.gov
Design and Synthesis of Novel DPEP1 Inhibitors
The design of novel inhibitors for Dehydropeptidase-1 (DPEP1), a membrane-bound zinc-dependent metalloenzyme, often draws from the structural features of known inhibitors like this compound. Research in this area focuses on modifying existing scaffolds to enhance potency, selectivity, or to introduce new functionalities. While the development of entirely new chemical entities based on the this compound backbone is not extensively detailed in publicly available literature, modifications of the this compound molecule for specific applications have been successfully synthesized and characterized.
A notable example involves the synthesis of lipidic derivatives of this compound to function as drug-structure-directing agents (DSDAs) for creating mesoporous silica nanoparticles (MSNs). mdpi.com This approach combines the therapeutic action of the DPEP1 inhibitor with a drug delivery vehicle in a single molecule. The synthesis involves an amidation reaction between the free α-amino group of the this compound molecule and a fatty acid chloride, such as decanoyl or oleoyl chloride. mdpi.com This modification introduces a hydrophobic lipid chain to the hydrophilic this compound, imparting an amphiphilic character necessary for its function as a structure-directing agent. mdpi.com The inherent pharmacological activity of the this compound-based surfactant allows the resulting MSNs to be used directly as drug delivery systems without the need for subsequent drug loading steps. mdpi.com
While this research focuses on a novel application rather than enhancing inhibitory activity, it demonstrates a key synthetic methodology for modifying the this compound structure. The core components of this compound—the (2Z)-2-({[(1S)-2,2-dimethylcyclopropyl]carbonyl}amino)hept-2-enoic acid backbone linked via a thioether bond to L-cysteine—provide multiple sites for chemical modification. nih.gov
The broader field of DPEP1 inhibitor development includes other compounds with different structural scaffolds, such as the naturally occurring dipeptide Bestatin and the peptide inhibitors LSALT and GFE-1. nih.govscbt.com These inhibitors serve as tools to probe the enzyme's function and highlight different approaches to achieving DPEP1 inhibition, which can be either competitive or irreversible. scbt.com Competitive inhibitors, like this compound, typically resemble the natural dipeptide substrates of DPEP1 and compete for binding at the active site. scbt.comnih.gov
Table 1: Synthetic Modification of this compound for Novel Applications
| Starting Material | Reagent | Reaction Type | Product | Application | Source |
| This compound | Decanoyl chloride | Amidation | This compound-C10 | Drug-Structure-Directing Agent (DSDA) | mdpi.com |
| This compound | Oleoyl chloride | Amidation | This compound-C18 | Drug-Structure-Directing Agent (DSDA) | mdpi.com |
Structure-Activity Relationship (SAR) Studies for Renal Dipeptidase Inhibition
Understanding the structure-activity relationship (SAR) is crucial for designing more effective enzyme inhibitors. For this compound, its potent and specific inhibition of renal dipeptidase (DPEP1) is intrinsically linked to its unique chemical structure. This compound is a competitive inhibitor of DPEP1, meaning it directly competes with endogenous substrates for binding to the enzyme's active site. nih.gov This competitive mechanism suggests that the molecule's structure mimics the transition state of the natural dipeptide substrates that DPEP1 hydrolyzes. scbt.comnih.gov
Key structural features of this compound responsible for its inhibitory activity include:
The Dimethylcyclopropyl Carbonyl Group: This bulky, hydrophobic group is a critical component for binding within the active site of the enzyme.
The Heptenoic Acid Backbone: This chain correctly positions the key interacting groups within the enzyme's active site.
Studies on human renal dipeptidase have shown that the inhibitory effect of this compound is competitive. nih.gov Graphical analysis of this inhibition indicates that the subunits of the dimeric enzyme react independently during catalysis, with no evidence of cooperativity between the active sites on the different subunits. nih.gov This finding simplifies the SAR model, as modifications to an inhibitor are likely to affect binding at a single site without allosteric effects on the adjacent subunit.
Research on Chemical Stability and Degradation Pathways of this compound (Methodological Focus)
In Vitro Degradation Studies of this compound
The chemical stability of this compound is a critical parameter, particularly as it is often co-formulated with the antibiotic imipenem (B608078), which is itself unstable in aqueous solutions. Methodologies for studying this compound's stability often involve forced degradation studies under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines. These studies are essential for developing stability-indicating analytical methods.
Forced degradation of this compound is typically investigated under the following conditions:
Hydrolytic conditions: Exposure to acidic and basic solutions.
Oxidative conditions: Treatment with agents like hydrogen peroxide.
Thermal stress: Exposure to high temperatures.
Photolytic stress: Exposure to light, particularly UV irradiation.
A study on the UVC photodegradation of this compound revealed that the molecule degrades upon irradiation at 254 nm. semanticscholar.org The degradation rate was found to be dependent on pH, occurring faster at lower pH values. This is because the protonated forms of the molecule exhibit higher absorption coefficients and greater photolysis quantum yields than the non-protonated forms. semanticscholar.org In this study, one of the photoproducts was tentatively identified as an oxidized form of this compound containing a sulfoxide group, indicating the thioether linkage is susceptible to photo-oxidation. semanticscholar.org
Other studies have used stability-indicating High-Performance Liquid Chromatography (HPLC) methods to separate intact this compound from its degradation products formed under stress conditions like acid, base, oxidation, and heat. nih.govnih.gov These analytical methods are crucial for confirming that the quantification of the active ingredient is not affected by the presence of its degradants. Research on the stability of this compound in total parenteral nutrient (TPN) solutions also showed degradation over time, with various degradation products observed in chromatograms. nih.gov
Table 2: Summary of In Vitro Degradation Conditions and Findings for this compound
| Stress Condition | Methodology | Key Findings | Identified Product(s) | Source |
| UVC Irradiation (254 nm) | HPLC, Mass Spectrometry | Degradation is pH-dependent (faster at low pH). | Oxidized this compound (sulfoxide) | semanticscholar.org |
| Acid/Base Hydrolysis | Stability-Indicating HPLC | Successful separation of degradants from parent drug. | Not specified | nih.govnih.gov |
| Oxidation (Peroxide) | Stability-Indicating HPLC | Successful separation of degradants from parent drug. | Not specified | nih.gov |
| Thermal Stress | Stability-Indicating HPLC | Successful separation of degradants from parent drug. | Not specified | nih.govnih.gov |
| Admixture in TPN | HPLC | This compound is more stable than imipenem but still degrades over 24h. | Unidentified degradation peaks | nih.gov |
In Silico Prediction Methods for this compound Degradation Pathways
In addition to experimental studies, computational (in silico) methods are increasingly used as a complementary tool to predict potential degradation pathways and products. Software programs like Zeneth use a knowledge base of chemical transformation rules to model the degradation of a molecule under various conditions, such as changes in pH, temperature, and exposure to oxygen or light. mdpi.comfrontiersin.orgnih.gov
While specific in silico degradation predictions for this compound are not extensively published, the methodology has been applied to related compounds like the carbapenem (B1253116) antibiotics it is co-formulated with. mdpi.com For these molecules, software can predict degradation products by modeling reactions like the hydrolysis of the β-lactam ring. mdpi.com A comparison of these predictive data with experimental results helps to build confidence in the models and can guide the analytical search for novel degradants. mdpi.comfrontiersin.org
The process for in silico prediction typically involves:
Defining the molecule's structure as the input.
Setting the stress conditions to be modeled (e.g., pH 1, 40°C, presence of oxygen).
The software's reasoning engine applies a database of known chemical transformations to the molecule.
A list of probable degradation products is generated, which can then be targeted for identification in experimental studies. mdpi.com
These predictive tools are valuable in pharmaceutical development for proactively identifying potential stability issues and understanding the degradation profile of a drug substance. frontiersin.orgresearchgate.net
Characterization and Analytical Methodologies in this compound Chemical Research
Chromatographic Characterization (e.g., HPLC, LC-MS/MS)
The chromatographic analysis of this compound is predominantly performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often in methods developed for the simultaneous estimation of this compound and its co-administered antibiotic, imipenem. These methods are crucial for quality control in pharmaceutical formulations.
A variety of RP-HPLC methods have been developed and validated, demonstrating accuracy, sensitivity, and precision. A common stationary phase used is a C18 column, such as a Hypersil BDS Reverse Phase-C18 or a Waters X terra MS C18 column. nih.govresearchgate.net The mobile phase composition is a critical factor in achieving effective separation. One method utilizes a mobile phase consisting of a 0.03M dipotassium hydrogen phosphate buffer (pH 3.2) and acetonitrile, delivered at a flow rate of 1.0 mL/min, with UV detection at 265 nm. nih.gov Another established method employs a mobile phase of phosphate buffer (pH 3.0) and acetonitrile in a 50:50 ratio, also at a 1.0 mL/min flow rate, with UV detection at 238 nm. benthamdirect.com More complex gradient elution methods have also been developed to quantify this compound and its related substances, using a combination of different phosphate buffers and acetonitrile. researchgate.net
These methods are validated according to International Conference on Harmonization (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For instance, one method reported a linearity range for this compound between 20-120 µg/mL with a correlation coefficient of 0.999. nih.gov The sensitivity of these methods is highlighted by reported LOD and LOQ values. For this compound, LOD has been reported as low as 0.01 µg/mL and 0.037 µg/mL, with corresponding LOQ values of 0.03 µg/mL and 0.112 µg/mL in different studies. nih.govbenthamdirect.com
In biological matrices such as serum, HPLC methods have been established for pharmacokinetic analysis. One such method involves stabilizing serum samples with a buffer, followed by ultrafiltration and chromatography. Detection for this compound in this context was performed at 220 nm, with a reported limit of detectability of 0.5 µg/mL. wikipedia.orgdrugbank.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents a more sensitive technique for the quantification of drugs in biological fluids. While specific detailed methods solely for this compound are less commonly published, LC-MS/MS methods for other drugs, such as statins, demonstrate the utility of this approach. nih.gov These methods typically involve protein precipitation from the sample, followed by separation on a C18 column and detection using a triple quadrupole mass spectrometer with electrospray ionization. nih.gov The principles of such methods are applicable to the development of highly sensitive assays for this compound.
Table 1: Examples of HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 (Serum) |
|---|---|---|---|
| Column | Hypersil BDS RP-C18 (250mm x 4.6mm, 5µm) nih.gov | X-Terra C18 (250mm x 4.6mm, 5µm) benthamdirect.com | Reverse-Phase wikipedia.orgdrugbank.com |
| Mobile Phase | 0.03M Dipotassium hydrogen phosphate (pH 3.2) & Acetonitrile nih.gov | Phosphate buffer (pH 3.0) & Acetonitrile (50:50) benthamdirect.com | Potassium phosphate buffer (pH 2.5) & Methanol wikipedia.orgdrugbank.com |
| Flow Rate | 1.0 mL/min nih.gov | 1.0 mL/min benthamdirect.com | Not Specified |
| Detection | UV at 265 nm nih.gov | UV at 238 nm benthamdirect.com | UV at 220 nm wikipedia.orgdrugbank.com |
| Linearity Range | 20-120 µg/mL nih.gov | 50-250 ppm benthamdirect.com | Not Specified |
| LOD | 0.01 µg/mL nih.gov | 0.037 µg/mL benthamdirect.com | 0.5 µg/mL wikipedia.orgdrugbank.com |
| LOQ | 0.03 µg/mL nih.gov | 0.112 µg/mL benthamdirect.com | Not Specified |
Electrophoretic Methods (e.g., Capillary Electrophoresis Mass Spectrometry for Metabolomics)
Electrophoretic methods, particularly capillary electrophoresis (CE), offer an alternative to chromatography for the analysis of this compound. Micellar Electrokinetic Chromatography (MEKC), a mode of CE, has been successfully applied to the simultaneous determination of imipenem and this compound in medicinal products. benthamdirect.comresearchgate.net This technique provides satisfactory separation of the compounds within a short analysis time of 7 minutes. benthamdirect.comresearchgate.net
An optimized MEKC method utilized a 25 mM borate buffer at pH 9.2 with 75 mM sodium dodecyl sulphate as the micellar phase. benthamdirect.comresearchgate.net The separation was performed in an uncoated capillary (60/50cm; 75µm I.D.) with a voltage of 25 kV and UV detection at 210 nm. benthamdirect.comresearchgate.net This method was validated for linearity, accuracy, and precision, yielding a limit of detection (LOD) for this compound of 0.2 μg/mL. benthamdirect.comresearchgate.net The repeatability of the method was high, with relative standard deviations (RSD) for migration times and corrected peak areas being 0.78% and 1.02% for this compound, respectively. benthamdirect.comresearchgate.net Proponents of this MEKC method suggest it offers improvements over existing HPLC methods in terms of analysis time and theoretical plate number. benthamdirect.comresearchgate.net
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful hyphenated technique that combines the high separation efficiency of CE with the sensitive and selective detection of MS. wikipedia.org While specific applications of CE-MS for the analysis of this compound in metabolomics studies are not extensively detailed in top search results, the technique is well-suited for analyzing polar and charged metabolites. nih.gov CE-MS is increasingly used in metabolomics for profiling low-molecular-weight compounds in complex biological samples like urine and plasma. nih.gov Given this compound's chemical nature as a derivative of an amino acid, CE-MS represents a highly promising, though currently underutilized, platform for its detailed study in a metabolomics context.
Crystallographic Studies of this compound-Enzyme Complexes
Crystallographic studies have provided atomic-level insights into the interaction between this compound and its target enzyme, human renal dipeptidase (also known as dehydropeptidase-I). The crystal structure of the saccharide-trimmed human renal dipeptidase has been determined in both its unliganded form and as a complex with the inhibitor this compound. nih.gov
Human renal dipeptidase is a homodimeric, membrane-bound glycoprotein. nih.gov Each subunit contains an (α/β)₈ barrel structure, a common protein fold. The active site is located at the bottom of this barrel and features binuclear zinc ions, which are critical for the enzyme's catalytic activity. nih.gov These two zinc ions are bridged by the side-chain of the amino acid residue Glutamate 125 (Glu125). nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Acetonitrile |
| This compound |
| Dipotassium hydrogen phosphate |
| Imipenem |
| Methanol |
| Ortho-phosphoric acid |
| Phosphate |
| Sodium dodecyl sulphate |
Pharmacokinetic and Pharmacodynamic Research Preclinical Focus
Preclinical Pharmacokinetic Modeling of Cilastatin (B194054)
Preclinical pharmacokinetic modeling of this compound aims to characterize its absorption, distribution, metabolism, and excretion (ADME) in various animal species. These models are crucial for understanding the compound's behavior in a biological system and for predicting its pharmacokinetics in humans through techniques like interspecies scaling. Studies have utilized approaches such as noncompartmental analysis to summarize this compound's pharmacokinetic profile in animals.
ADME studies in animal models like rats, rabbits, and dogs provide insights into how this compound is handled by the organism. uniprot.org Research indicates that this compound undergoes partial metabolism in the kidneys, resulting in the formation of N-acetylthis compound. atlasgeneticsoncology.org The primary route of elimination for this compound is through the urine, with a significant portion excreted as the unchanged drug (approximately 70%) and the remainder as the N-acetyl metabolite (approximately 12%). atlasgeneticsoncology.org Studies using radiolabeled this compound have shown high urinary recovery of radioactivity, exceeding 99% in some instances. While the distribution of this compound to various tissues is a component of ADME, detailed quantitative data on tissue distribution in preclinical models were not prominently featured in the reviewed literature.
Interspecies pharmacokinetic scaling involves extrapolating pharmacokinetic parameters from animal data to predict human pharmacokinetics. This often utilizes allometric principles, which relate pharmacokinetic parameters to physiological variables like body weight across different species. Model-based approaches are also employed for more sophisticated interspecies predictions. While the principles and application of interspecies scaling in preclinical research are well-established and applied to various drugs studied in mice, rats, dogs, and nonhuman primates, specific detailed studies focusing solely on the interspecies scaling of this compound's pharmacokinetics were not extensively detailed in the provided information, although studies in multiple animal species provide the foundational data for such analyses.
Enzymatic Kinetics and Pharmacodynamics of this compound in Preclinical Systems
The pharmacodynamics of this compound are intrinsically linked to its enzymatic kinetics, specifically its inhibitory effect on DPEP1. Preclinical studies have investigated this interaction in both in vitro and ex vivo settings, as well as the resulting in vivo effects in animal models.
The in vivo efficacy of this compound in preclinical models is largely demonstrated through its protective effects on co-administered carbapenems and its direct nephroprotective properties. By inhibiting renal DPEP1, this compound significantly increases the urinary excretion and plasma concentrations of carbapenems like imipenem (B608078) and DA-1131 in animal models, thereby prolonging their antibacterial activity.
Furthermore, preclinical studies in various animal models (mice, rats) have revealed nephroprotective effects of this compound against acute kidney injury (AKI) induced by various insults, including nephrotoxic drugs (such as imipenem, cisplatin (B142131), vancomycin (B549263), and radiocontrast dye) and ischemia-reperfusion injury. This protective effect is associated with this compound's ability to inhibit DPEP1-mediated uptake of toxins into kidney tubules and to reduce renal inflammation by blocking leukocyte recruitment.
Protein Binding Studies of this compound in Preclinical Models
Protein binding is an important pharmacokinetic parameter influencing drug distribution and clearance. While human plasma protein binding for this compound has been reported to be approximately 35-40%, detailed preclinical protein binding studies specifically focusing on this compound in various animal models were not extensively described in the provided literature. atlasgeneticsoncology.org One study in rats investigating the pharmacokinetics of a different compound (DA-1131) noted that this compound did not increase the unbound fraction of DA-1131 in plasma, implying that this compound's own protein binding in rats did not significantly displace DA-1131. The general concept of protein binding studies in preclinical models is recognized as part of pharmacokinetic evaluation.
Advanced Computational and in Silico Research on Cilastatin
Molecular Docking Studies of Cilastatin-Enzyme Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial for understanding the binding modes of drugs to their target proteins at an atomic level. While specific molecular docking studies detailing the interaction of This compound (B194054) with its primary target, dehydropeptidase-1 (DPEP1), and its interacting transporters, Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3), are not extensively available in publicly accessible literature, it is possible to extrapolate the nature of these interactions based on studies of other inhibitors and substrates of these enzymes.
Such studies typically reveal key amino acid residues within the enzyme's active site that form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the ligand. These interactions are fundamental to the binding affinity and specificity of the compound. For instance, in a hypothetical docking scenario with DPEP1, this compound's carboxylate and amine groups would be expected to form critical hydrogen bonds with polar residues in the active site, while its hydrocarbon side chains would likely engage in hydrophobic interactions.
To illustrate the type of data generated from such studies, the following table presents representative findings from molecular docking analyses of other inhibitors with enzymes similar to this compound's targets.
| Enzyme | Representative Inhibitor | Key Interacting Amino Acid Residues | Predicted Binding Energy (kcal/mol) |
| DPEP1 | Inhibitor X | Tyr225, Arg265, His120 | -8.5 |
| Inhibitor Y | Asp150, Ser223, Trp98 | -7.9 | |
| OAT1 | Substrate A | Arg466, Lys394, Ser315 | -6.2 |
| Substrate B | Asn171, Phe458, Arg351 | -5.8 | |
| OAT3 | Substrate C | Arg454, Trp288, Lys370 | -7.1 |
| Substrate D | Tyr155, Phe375, Arg332 | -6.5 |
These illustrative data highlight the specific types of interactions and the range of binding energies that are typically observed in such computational studies. A lower binding energy indicates a more stable and favorable interaction between the ligand and the enzyme.
Computational Chemistry Approaches for Binding Affinity Prediction
Computational chemistry provides a suite of methods to predict the binding affinity of a ligand to its receptor, often expressed as the binding free energy (ΔG). These predictions are invaluable for ranking potential drug candidates and understanding the thermodynamics of drug-target interactions. Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP) are commonly employed to calculate these binding energies.
As with molecular docking, specific computational studies predicting the binding affinity of this compound to DPEP1, OAT1, or OAT3 are not widely reported. However, the principles of these methods can be described in the context of this compound's interactions. These approaches go beyond simple docking by incorporating the dynamic nature of the molecules and the effects of solvation, providing a more accurate estimation of binding strength.
The binding free energy is a critical parameter that correlates with the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of a compound. A more negative binding free energy value suggests a stronger and more favorable binding interaction.
The table below presents hypothetical binding affinity predictions for this compound with its target enzymes, based on values typically seen in computational chemistry studies for similar enzyme-ligand complexes.
| Enzyme Target | Computational Method | Predicted Binding Free Energy (ΔG) (kcal/mol) |
| DPEP1 | MM/GBSA | -9.2 |
| FEP | -10.5 | |
| OAT1 | MM/GBSA | -5.8 |
| FEP | -6.7 | |
| OAT3 | MM/GBSA | -6.5 |
| FEP | -7.4 |
Note: The data presented in this table is hypothetical and serves to illustrate the typical outputs of computational binding affinity studies. Specific predictive data for this compound is not currently available in published literature.
These computational approaches are instrumental in rational drug design, allowing for the in silico optimization of lead compounds to enhance their binding affinity and selectivity for their intended targets.
In Silico Modeling for Mechanistic Elucidation (e.g., related to OATs or DPEP1)
In silico modeling plays a pivotal role in elucidating the complex biological mechanisms involving drugs like this compound. These models can simulate the dynamic behavior of molecules over time, providing insights into transport processes and enzyme inhibition that are difficult to observe experimentally.
Interaction with Dehydropeptidase-1 (DPEP1)
This compound is a well-established inhibitor of DPEP1, a zinc-dependent metalloenzyme located on the brush border of renal proximal tubules. chemrxiv.org The primary role of this compound when co-administered with the antibiotic imipenem (B608078) is to prevent the degradation of imipenem by DPEP1. physiology.org In silico models can simulate the binding of this compound to the active site of DPEP1, demonstrating how it effectively blocks the access of imipenem to the catalytic zinc ions. Molecular dynamics simulations can further reveal the conformational changes in both the enzyme and inhibitor upon binding, highlighting the stability of the this compound-DPEP1 complex. These models can also elucidate the non-enzymatic roles of DPEP1, such as its function as a neutrophil adhesion receptor, and how this compound's binding might modulate these functions. chemrxiv.org
Interaction with Organic Anion Transporters (OATs)
Recent research has demonstrated that this compound is also a substrate for organic anion transporters, specifically OAT1 and OAT3. nih.gov These transporters are located on the basolateral membrane of renal proximal tubule cells and are crucial for the secretion of a wide range of endogenous and exogenous organic anions from the blood into the urine. nih.gov
In silico studies have been instrumental in understanding this interaction. It has been shown that OAT1 and OAT3 mediate a drug-drug interaction between imipenem and this compound. nih.gov this compound competitively inhibits the OAT1- and OAT3-mediated uptake of imipenem. nih.gov This interaction is significant as it provides a supplementary mechanism for this compound's nephroprotective effects beyond DPEP1 inhibition. By reducing the intracellular accumulation of imipenem in renal tubule cells, this compound can mitigate imipenem-induced cytotoxicity. nih.gov
Computational models can be used to simulate the transport cycle of OATs, illustrating how this compound binds to the transporter and is translocated across the cell membrane. These models can also predict the kinetic parameters of transport, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), which are consistent with experimental findings.
| Transporter | Interaction with this compound | Mechanistic Implication |
| OAT1 | Substrate | Mediates renal uptake of this compound. Contributes to drug-drug interactions with other OAT1 substrates like imipenem. |
| OAT3 | Substrate | Mediates renal uptake of this compound. Contributes to drug-drug interactions with other OAT3 substrates like imipenem. |
Emerging Research Directions and Future Perspectives on Cilastatin
Untargeted Metabolomics Approaches for Deeper Mechanistic Insights into Cilastatin's Effects
Untargeted metabolomics is proving to be a valuable tool for elucidating the complex biochemical mechanisms underlying this compound's protective effects, particularly in the context of drug-induced organ injury. Studies employing untargeted metabolomics, such as those using capillary electrophoresis mass spectrometry (CE-MS) analysis of serum and urine in in vivo models of cisplatin-induced acute kidney injury (AKI), have revealed significant alterations in metabolic pathways following toxic insult. nih.govresearchgate.net
Research has identified numerous metabolites in serum and urine that are significantly altered during cisplatin (B142131) treatment. nih.govresearchgate.net Notably, co-treatment with This compound (B194054) has been shown to partially or totally recover most of these altered metabolites. nih.govresearchgate.net The metabolic pathways disturbed by cisplatin-induced AKI include those involved in amino acid metabolism and biosynthesis, the tricarboxylic acid (TCA) cycle, and nicotinate (B505614) and nicotinamide (B372718) metabolism, among others. nih.govresearchgate.net this compound has demonstrated protection over various cisplatin-altered pathways linked to immunomodulation, inflammation, oxidative stress, and amino acid metabolism in proximal tubules. nih.govresearchgate.net
However, untargeted metabolomics has also highlighted areas where this compound's protection may be less complete. For instance, cisplatin-altered mitochondrial metabolism, particularly the energy-producing TCA cycle, has been observed to remain largely unprotected by this compound in some studies, suggesting a potential unresolved direct mitochondrial damage. nih.govresearchgate.net Multivariate analysis of metabolic features has also enabled effective discrimination between cisplatin-induced AKI and this compound-mediated renoprotection, and potential serum and urine biomarkers for cisplatin-induced AKI detection and this compound nephroprotection have been foreseen. nih.govresearchgate.net
Data from untargeted metabolomics studies can provide detailed insights into the metabolic shifts occurring during injury and intervention. For example, in a study on cisplatin-induced AKI, the number of significantly altered metabolites identified in serum and urine underscores the widespread metabolic disruption caused by the toxic agent and the extent of this compound's restorative effects on various metabolic pathways. nih.govresearchgate.net
| Sample Type | Number of Significantly Altered Metabolites (Cisplatin treatment) | Number of Altered Metabolites Recovered by this compound Co-treatment |
| Urine | 155 | Partially or Totally Recovered |
| Serum | 76 | Partially or Totally Recovered |
This type of data, generated through untargeted metabolomics, contributes to a deeper understanding of the biochemical cascade of events in AKI and how this compound intervenes at a metabolic level.
Investigation of Novel "Off-Target" Effects of this compound and Their Therapeutic Implications
Beyond its primary function as a DPEP1 inhibitor, research is increasingly focusing on novel "off-target" effects of this compound and their potential therapeutic implications, particularly in preventing organ injury. One significant "off-target" effect that has been identified is its ability to prevent toxin uptake in the kidneys. archbiopartners.comfinancialpost.combiospace.com This mechanism is distinct from its enzymatic inhibition and contributes to its protective effects against toxin-related AKI. archbiopartners.comfinancialpost.combiospace.com
This unique property makes this compound particularly effective in preventing AKI caused by a range of exogenous and endogenous toxins, including pharmaceutical drugs like antibiotics (e.g., vancomycin (B549263), aminoglycosides), chemotherapeutic agents (e.g., cisplatin), radiographic contrast, and heme-pigments. archbiopartners.comfinancialpost.combiospace.com Several in vitro and in vivo studies have indicated that this compound can prevent AKI induced by multiple nephrotoxic drugs due to this off-target effect that blocks their uptake into kidney tissue. financialpost.combiospace.com
The therapeutic implication of this off-target effect is significant, suggesting that this compound could be utilized as a protective agent against drug-induced nephrotoxicity across a broader spectrum of medications than initially considered. This is particularly relevant given that drug toxin-induced AKI represents a substantial percentage of AKI cases in hospitalized patients. archbiopartners.comfinancialpost.com
Strategies for Repurposing this compound in Non-Antibiotic Related Indications
The growing understanding of this compound's protective mechanisms, including its off-target effects, has led to strategies for repurposing it for non-antibiotic related indications. The most prominent area of repurposing research is its potential use as a stand-alone treatment to prevent acute kidney injury. archbiopartners.comfinancialpost.combiospace.comresearchgate.net
While this compound has no commercial history as a stand-alone drug product, its demonstrated ability to protect against nephrotoxicity induced by various agents in preclinical studies has generated interest in its potential as a preventive measure for AKI caused by nephrotoxic medication exposures. archbiopartners.comfinancialpost.combiospace.comresearchgate.net This includes protection against toxicity from antibiotics like vancomycin and gentamicin (B1671437), immunosuppressants such as cyclosporine and tacrolimus (B1663567), chemotherapeutics like cisplatin, and analgesics such as diclofenac. researchgate.net
Repurposing efforts are exploring the use of this compound to address the significant clinical problem of AKI, for which there is currently no specific therapeutic treatment available in the market that prevents the condition. archbiopartners.comfinancialpost.com Given that drug toxin-induced AKI is a major concern, particularly in hospitalized patients, repurposing this compound for this indication could fill a critical unmet medical need. archbiopartners.comfinancialpost.com
Addressing Unresolved Mechanistic Aspects of this compound's Protective Actions (e.g., Mitochondrial Damage)
Despite significant progress in understanding how this compound exerts its protective effects, certain mechanistic aspects remain unresolved and are active areas of research. While this compound has been shown to protect against various facets of drug-induced injury, including reducing apoptosis, oxidative stress, and inflammation, the extent of its protection against mitochondrial damage is still being investigated. researchgate.netnih.govnih.govresearchgate.nettelarapharma.comresearchgate.net
Studies have demonstrated that this compound can inhibit cytotoxicity and mitochondrial damage induced by certain nephrotoxins, such as diclofenac, in renal proximal tubule cells. nih.gov It has been shown to reduce mitochondrial depolarization and prevent apoptotic events triggered by nephrotoxic agents like vancomycin. nih.govresearchgate.nettelarapharma.comresearchgate.net
However, as highlighted by untargeted metabolomics studies, cisplatin-altered mitochondrial metabolism, specifically the TCA cycle, may remain largely unprotected by this compound. nih.govresearchgate.net This suggests that while this compound offers broad protection, it may not fully mitigate direct mitochondrial damage caused by all toxins. Addressing this unresolved mechanistic aspect is crucial for a complete understanding of this compound's protective profile and for optimizing its therapeutic application. Future research is needed to further delineate the precise interactions of this compound with mitochondrial pathways and to explore potential strategies to enhance its protective effects on these organelles.
Synergistic Research of this compound with Other Therapeutic Agents in Preclinical Models
Preclinical research is exploring the synergistic potential of this compound when combined with other therapeutic agents, particularly in the context of combating drug resistance and enhancing protective effects. While this compound is well-known for its synergistic role with imipenem (B608078) in preventing the antibiotic's degradation, studies are also investigating its synergy with other antibiotics and therapeutic molecules.
Combinations of imipenem/cilastatin with other antibiotics, such as cefotiam (B1212589) or relebactam, have shown synergistic activity against certain resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA) or multidrug-resistant Pseudomonas aeruginosa and carbapenem-resistant Enterobacteriaceae. nih.govfrontiersin.orgauctoresonline.org This synergy can involve not only the protection of the antibiotic from degradation but potentially other interactions that enhance antimicrobial efficacy.
Furthermore, preclinical studies have indicated that the combination of vancomycin and imipenem-cilastatin can be nephroprotective, suggesting a synergistic protective effect against vancomycin-induced kidney injury. researchgate.netnih.gov This highlights the potential for synergistic research to identify combinations that offer enhanced organ protection in addition to their primary therapeutic effects. Research into synergistic combinations is crucial for developing more effective treatment strategies, particularly in the face of rising antimicrobial resistance and the need to mitigate drug-induced toxicities.
Q & A
Basic Research Question
- In vitro :
- Primary proximal tubular epithelial cells (RPTECs) from porcine or human kidneys, exposed to nephrotoxins (e.g., cisplatin, vancomycin) at clinically relevant doses (1–30 μM). Parameters include cell viability (MTT assay), apoptosis markers (Annexin V/PI staining), and megalin expression (Western blot) .
- In vivo :
Key Controls : Sham-treated animals and cells, dose-response curves for nephrotoxins, and pharmacokinetic monitoring to ensure this compound does not alter antibiotic efficacy .
How do researchers reconcile contradictory findings regarding this compound's efficacy across different nephrotoxic agents or experimental models?
Advanced Research Question
Contradictions arise from variability in:
- Drug uptake pathways : this compound’s efficacy is pronounced with megalin-dependent agents (gentamicin) but less clear with non-megalin-mediated toxins .
- Species-specific DPEP-1 expression : Human proximal tubules express higher DPEP-1 levels than rodents, necessitating careful extrapolation of in vivo results .
- Experimental timelines : Short-term studies may miss delayed toxicity or this compound’s long-term protective effects .
Q. Methodological Solutions :
- Use isogenic cell lines with DPEP-1 knockout to isolate this compound’s target effects .
- Meta-analyses of preclinical studies to identify trends (e.g., reduced AKI incidence in cisplatin models but variable results with cyclosporine) .
What methodological considerations are critical when designing clinical trials to evaluate this compound's renoprotective effects in humans?
Advanced Research Question
- Patient stratification : Enroll high-risk cohorts (e.g., oncology patients receiving cisplatin or critically ill patients on vancomycin) with baseline renal function monitoring .
- Endpoints : Primary endpoints (e.g., AKI incidence within 7 days) and secondary endpoints (serum creatinine doubling, dialysis requirement) .
- This compound dosing : Optimize based on pharmacokinetic studies to maintain renal DPEP-1 inhibition without altering co-administered drug efficacy .
Trial Design Example : Phase II randomized controlled trials (RCTs) comparing standard care ± this compound (e.g., Arch Biopartners’ 2024 protocol targeting toxin-related AKI) .
What biochemical assays are employed to assess this compound's impact on renal drug metabolism and cellular apoptosis?
Basic Research Question
- Drug uptake quantification : Inductively coupled plasma mass spectrometry (ICP-MS) to measure intracellular platinum levels in cisplatin-treated cells .
- Apoptosis assays :
- Oxidative stress markers : DCFH-DA fluorescence for ROS and glutathione peroxidase activity assays .
Data Interpretation : Normalize results to protein content or cell count; use ANOVA with post-hoc tests for multi-group comparisons .
How can researchers address the challenge of ensuring this compound's specificity to renal tissues without interfering with the antimicrobial efficacy of co-administered drugs?
Advanced Research Question
- Tissue-specific DPEP-1 expression : this compound’s affinity for renal DPEP-1 minimizes off-target effects in non-kidney tissues (e.g., HeLa cells show no this compound-mediated protection) .
- Bactericidal activity assays : Co-culture models with pathogenic bacteria (e.g., Staphylococcus aureus) confirm this compound does not alter vancomycin or imipenem MIC values .
Methodological Validation : Parallel in vitro assays comparing this compound’s effects on renal cells versus bacterial viability .
What emerging mechanisms beyond DPEP-1 inhibition are being explored to explain this compound's nephroprotective effects?
Advanced Research Question
- Lipid raft disruption : this compound interferes with endocytic machinery, reducing megalin-mediated gentamicin uptake .
- Anti-inflammatory effects : Downregulation of pro-inflammatory cytokines (IL-6, TNF-α) in cisplatin-treated kidneys .
- DNA repair modulation : Reduced platinum-DNA adduct formation in tubular cells, potentially via competitive binding .
Research Gaps : Limited human data on these mechanisms; prioritize transcriptomic/proteomic profiling of this compound-treated tissues .
How do pharmacokinetic interactions between this compound and imipenem influence experimental design in co-administration studies?
Basic Research Question
this compound prolongs imipenem’s half-life by inhibiting renal metabolism, requiring adjusted dosing ratios (typically 1:1) to avoid antibiotic overexposure .
- Key Parameters :
Experimental Design : Use crossover studies in animal models to isolate this compound’s effects from imipenem’s pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
